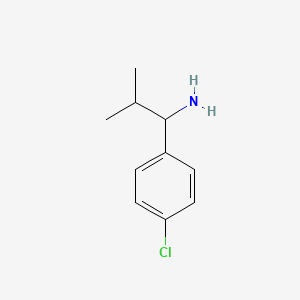

1-(4-Chlorophenyl)-2-methylpropan-1-amine

Description

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of 1-(4-Chlorophenyl)-2-methylpropan-1-amine in organic synthesis stems primarily from its utility as a chiral building block. Chiral amines are fundamental to the synthesis of a vast array of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. The presence of the primary amine group allows for a wide range of chemical transformations, including the formation of amides, imines, and sulfonamides, enabling its incorporation into more complex molecular architectures.

In medicinal chemistry, the substituted benzylamine motif is a common feature in many biologically active compounds. Research has shown that derivatives of benzylamine are being explored for their potential as antimycotic agents and as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapeutics. cam.ac.uknih.govnih.gov The 4-chlorophenyl group in this compound can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a point of interest for structure-activity relationship (SAR) studies in drug discovery programs. researchgate.net

A notable application of this amine is in the synthesis of Schiff bases. These compounds, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry and have been shown to form metal complexes with significant catalytic activity in organic synthesis. doaj.orgmdpi.comjetir.orgsemanticscholar.org The resulting Schiff base complexes can be employed as catalysts in various chemical reactions.

The synthesis of this compound can be achieved through established methods for amine synthesis. A common route is the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one. nih.govbiosynth.com This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

| Precursor | Synthetic Method | Product |

|---|---|---|

| 1-(4-Chlorophenyl)-2-methylpropan-1-one | Reductive Amination | This compound |

Due to the presence of a chiral center, the synthesis of this compound typically results in a racemic mixture. The separation of these enantiomers, a process known as chiral resolution, is crucial for its application in stereoselective synthesis and for the development of single-enantiomer pharmaceuticals. google.comwikipedia.orgonyxipca.comnih.gov This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives, which can then be separated by crystallization. google.comwikipedia.org

Historical Perspective on its Discovery and Early Research Applications

While specific details on the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its historical context is rooted in the broader development of synthetic methodologies for chiral amines. The importance of enantiomerically pure compounds, particularly in medicine, spurred the development of techniques for both asymmetric synthesis and chiral resolution.

Historically, the synthesis of primary amines was a significant challenge in organic chemistry. Early methods often resulted in mixtures of primary, secondary, and tertiary amines. The development of stereoselective synthesis and efficient resolution techniques throughout the 20th century was a major advancement that enabled chemists to access chiral amines like this compound with high optical purity. Modern stereoselective synthesis of chiral compounds has a rich history, with foundational work on chiral sulfinyl compounds providing insights into asymmetric synthesis. acs.org

Current Research Landscape and Emerging Academic Interest

The current research landscape continues to highlight the importance of chiral amines as key intermediates in the synthesis of complex molecules. There is ongoing interest in developing novel and more efficient synthetic routes to these compounds, including catalytic asymmetric methods that can directly produce the desired enantiomer, thus avoiding the need for chiral resolution. researchgate.net

Recent studies have focused on the application of substituted benzylamines in the development of new therapeutic agents. For instance, novel benzylamine derivatives have been synthesized and evaluated for their antimycotic potency. nih.gov Furthermore, the discovery of substituted benzylamines as potent inhibitors of various enzymes demonstrates the continuing relevance of this class of compounds in drug discovery. nih.gov The use of propargylamine, a related amine moiety, in drug discovery also underscores the versatility of amine functionalities in medicinal chemistry. nih.gov

The synthesis of complex heterocyclic compounds often utilizes intermediates that can be derived from chiral amines. For example, a recent study reported the synthesis of a pyrrol-3-one derivative that incorporates a 1-(4-chlorophenyl)amino moiety, showcasing the role of such amines in constructing diverse molecular frameworks with potential pharmacological activity. mdpi.com

| Area of Research | Application/Finding | Reference |

|---|---|---|

| Anticancer Therapeutics | Design of selective inhibitors for 17β-hydroxysteroid dehydrogenase type 3. | cam.ac.uknih.gov |

| Antimycotic Agents | Synthesis and evaluation of novel benzylamines for antimycotic activity. | nih.gov |

| Heterocyclic Synthesis | Used as a building block for the synthesis of complex pyrrol-3-one derivatives. | mdpi.com |

| Catalysis | Formation of Schiff base-metal complexes for catalytic applications. | doaj.orgmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIHEXRERGCTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 4 Chlorophenyl 2 Methylpropan 1 Amine

Classical Retrosynthetic Strategies and Forward Synthesis Pathways

The construction of 1-(4-Chlorophenyl)-2-methylpropan-1-amine can be approached through several established synthetic routes. These methods involve the formation of the key carbon-nitrogen bond and the assembly of the molecular backbone through well-understood reaction mechanisms.

Reductive Amination Routes

Reductive amination is a prominent method for synthesizing amines, involving the reaction of a carbonyl compound with an amine source, followed by reduction of the intermediate imine. numberanalytics.comresearchgate.net For the synthesis of this compound, this pathway begins with the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one.

Imine Formation: The ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one, reacts with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine.

Reduction: The imine is then reduced in situ to the target primary amine. A variety of reducing agents can be employed for this step.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org The choice of reagent can influence reaction conditions and functional group tolerance. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the iminium ion is readily formed and reduced.

A typical procedure involves stirring the ketone and the amine source in a suitable solvent, often with a dehydrating agent or under conditions that remove water to drive the imine formation, followed by the addition of the reducing agent. organic-chemistry.org

Table 1: Reagents for Reductive Amination

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| 1 | 1-(4-chlorophenyl)-2-methylpropan-1-one, Ammonia Source (e.g., NH₃, NH₄OAc) | Acid/Base Catalyst | Intermediate Imine |

| 2 | Intermediate Imine | Reducing Agent (e.g., NaBH₄, H₂/Pd-C) | this compound |

Grignard Reaction-Based Syntheses

Grignard reactions offer a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of amines. One plausible route involves the addition of an isopropyl Grignard reagent to 4-chlorobenzaldehyde, followed by conversion of the resulting alcohol to the amine.

A more direct approach has been documented that utilizes a Grignard reagent to attack a nitrile, as detailed in the subsequent section. Another conceptual pathway involves the reaction of a 4-chlorophenyl Grignard reagent with an appropriate electrophile. For example, 4-chlorophenylmagnesium bromide can be prepared from 1-bromo-4-chlorobenzene (B145707) and magnesium turnings. sciencemadness.org This reagent could then react with an isobutyraldehyde (B47883) derivative to construct the carbon skeleton. Subsequent chemical transformations would be required to introduce the amine functionality.

Nitrile Reduction Pathways

The reduction of nitriles is a fundamental method for the preparation of primary amines. organic-chemistry.org A specific synthetic route for this compound employs this strategy, combining it with a Grignard addition. chemicalbook.com

In this documented synthesis, 4-chlorobenzonitrile (B146240) serves as the starting material. It is treated with isopropylmagnesium bromide (i-PrMgBr), a Grignard reagent. The nucleophilic isopropyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine magnesium salt. This intermediate is then reduced directly, without isolation, using sodium borohydride (NaBH₄) in a methanolic solution. chemicalbook.com This one-pot reaction provides the target amine, albeit in a modest yield of 18%. chemicalbook.com

The reaction proceeds in two main stages:

Grignard Addition: 4-chlorobenzonitrile + i-PrMgBr → Intermediate imine salt

Reduction: Intermediate imine salt + NaBH₄ → this compound

This pathway is advantageous as it builds the carbon skeleton and sets up the amine precursor in a single step from commercially available starting materials.

Table 2: Nitrile Reduction Pathway via Grignard Addition

| Stage | Starting Material | Reagent(s) | Solvent(s) | Key Intermediate | Final Product | Yield |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorobenzonitrile | Isopropylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | Iminomagnesium halide | - | - |

| 2 | Iminomagnesium halide | Sodium borohydride (NaBH₄) | Methanol (B129727), THF | - | this compound | 18% chemicalbook.com |

Stereoselective and Enantioselective Synthesis of this compound and its Chiral Forms

The central carbon atom bonded to the nitrogen and the chlorophenyl ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms requires stereoselective methods.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis for producing chiral molecules. acs.org For chiral amines, a primary strategy is the asymmetric hydrogenation of prochiral imines or enamines using a chiral transition metal catalyst. nih.gov

In a hypothetical application to synthesize a specific enantiomer of this compound, one would first form the corresponding prochiral imine from 1-(4-chlorophenyl)-2-methylpropan-1-one. This imine would then be subjected to hydrogenation using a catalyst system composed of a transition metal (like rhodium, iridium, or ruthenium) and a chiral phosphine (B1218219) ligand. acs.orgnih.gov The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the imine C=N double bond, leading to a preponderance of one enantiomer of the amine.

The development of new chiral phosphorus ligands and other catalyst types continues to advance the efficiency and enantioselectivity of these transformations. nih.gov Organocatalysis, using small chiral organic molecules like proline derivatives, also presents an alternative for asymmetric C-N bond formation, often through the formation of chiral enamines or activation of electrophiles via hydrogen bonding. mdpi.comyoutube.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a chemical reaction stereoselectively. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

A potential chiral auxiliary-based synthesis of (R)- or (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine could involve the following steps:

Attachment: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with 4-chlorobenzoyl chloride. researchgate.net

Stereoselective Alkylation: The resulting imide is enolized, and the enolate is alkylated with an isopropyl halide. The steric bulk of the auxiliary directs the incoming alkyl group to one face of the enolate, establishing the stereocenter.

Cleavage: The auxiliary is cleaved from the product, often under hydrolytic or reductive conditions, to reveal a chiral carboxylic acid derivative. This derivative can then be converted to the target chiral amine via a standard transformation like a Curtius or Hofmann rearrangement.

This strategy allows for reliable control of the stereochemistry, and the auxiliary can often be recovered and reused. wikipedia.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Chlorophenyl)-2-methylpropan-1-one |

| 4-Chlorobenzonitrile |

| Isopropylmagnesium bromide |

| Sodium borohydride |

| 4-chlorophenylmagnesium bromide |

| 1-bromo-4-chlorobenzene |

| 4-chlorobenzaldehyde |

| Sodium cyanoborohydride |

| Evans oxazolidinone |

| 4-chlorobenzoyl chloride |

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers of chiral amines like this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. Common resolution techniques rely on the physical separation of transient diastereomers or differential interaction with a chiral environment.

Diastereomeric Salt Crystallization This classical method is one of the most widely used for resolving racemic amines. chemicalbook.comrsc.org It involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Due to their different molecular structures, diastereomers have distinct physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.orgresearchgate.net

Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base to break the salt and liberate the free amine. dechema.de Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. chemicalbook.comdechema.de The efficiency of this method is highly dependent on the choice of resolving agent and the crystallization solvent.

Chiral Chromatography Chromatographic methods offer a powerful alternative for enantiomeric separation. chimia.chresearchgate.net In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-Performance Liquid Chromatography (HPLC) with a CSP is a common analytical and preparative scale method for separating enantiomers of chiral amines. chimia.chvapourtec.com

Enzymatic Kinetic Resolution Biocatalytic methods, particularly enzymatic kinetic resolution, provide a highly selective means of separating enantiomers. This technique utilizes an enzyme, often a lipase, that preferentially catalyzes a reaction on one enantiomer of the racemic mixture. biosynth.comresearchgate.net For a racemic amine, this could involve, for example, an acylation reaction where the enzyme selectively converts one enantiomer into an amide, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted amines can then be separated using conventional methods like extraction or chromatography. The choice of enzyme, acyl donor, and reaction conditions are critical for achieving high enantioselectivity. biosynth.comresearchgate.net

Table 1: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities. | Scalable, cost-effective for large quantities. researchgate.net | Trial-and-error process for selecting solvent and resolving agent; theoretical max yield is 50% without a racemization step. chemicalbook.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High purity achievable, applicable to a wide range of compounds. chimia.chresearchgate.net | Expensive CSPs, lower throughput for preparative scale, requires significant solvent usage. researchgate.net |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. researchgate.net | Theoretical max yield is 50% without racemization; enzyme cost and stability can be limiting factors. google.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can significantly improve its environmental footprint.

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. The known synthesis of this compound involves solvents such as tetrahydrofuran (THF) and methanol. While effective, these solvents are volatile and flammable. Green chemistry encourages the exploration of alternatives.

Aqueous Media: Performing reactions in water is highly desirable due to its non-toxic, non-flammable nature and low cost. While the Grignard reagent used in the initial step of the known synthesis is incompatible with water, subsequent reduction steps could potentially be adapted for aqueous media using specific catalysts.

Solvent-Free Reactions: Conducting reactions without a solvent (neat) is another ideal green approach, as it eliminates solvent waste entirely. This is often facilitated by high temperature or microwave irradiation. The feasibility of a solvent-free synthesis for this specific amine would require significant process redesign.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies less waste generation.

A documented synthesis of this compound proceeds in two stages:

Reaction of 4-chlorobenzonitrile with isopropylmagnesium bromide to form an intermediate imine.

Reduction of the imine with sodium borohydride to yield the final amine.

A theoretical atom economy calculation for this pathway reveals areas for potential improvement. The calculation considers the molecular weights of the reactants that contribute to the final product versus the total molecular weight of all reactants. The generation of stoichiometric byproducts, such as magnesium and boron salts, significantly lowers the atom economy.

Table 2: Theoretical Atom Economy for a Synthesis Route

| Reactants | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 |

| Isopropylmagnesium Bromide | C₃H₇MgBr | 147.33 |

| Sodium Borohydride | NaBH₄ | 37.83 |

| Total Reactant Mass | 322.73 | |

| Product | Formula | Molecular Weight (g/mol) |

| This compound | C₁₀H₁₄ClN | 183.68 |

| Theoretical Atom Economy | (183.68 / 322.73) * 100% | ~56.9% |

Strategies to improve atom economy and minimize waste include developing catalytic routes that avoid stoichiometric reagents.

Catalytic Green Synthesis Innovations

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions with higher efficiency and lower waste.

Catalytic Reduction: The use of sodium borohydride is effective but has a low atom economy. A greener alternative would be catalytic hydrogenation, using molecular hydrogen (H₂) as the reducing agent over a metal catalyst (e.g., Palladium, Platinum, or Nickel). This method produces no inorganic waste, with water being the only potential byproduct if an intermediate is not isolated.

Biocatalysis: The use of enzymes, such as transaminases, represents a significant innovation in green amine synthesis. A transaminase could potentially catalyze the conversion of the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one, directly to the amine using an amino donor like isopropylamine. Such biocatalytic processes occur in aqueous media under mild conditions and can be highly enantioselective, offering a green route to a single enantiomer of the target amine.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly in the context of green and sustainable synthesis.

The synthesis of amines, especially those involving highly reactive organometallic reagents like Grignard reagents, can be exothermic and difficult to control on a large scale in batch reactors. Microreactors or other continuous flow systems provide a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control. chimia.ch This enhanced control improves safety by minimizing the risk of thermal runaways.

Furthermore, continuous processing allows for the integration of multiple reaction and purification steps, reducing manual handling and the potential for exposure to hazardous intermediates. While the application of flow chemistry specifically for the synthesis of this compound is not widely documented, the principles are directly applicable. A continuous flow setup could be envisioned where 4-chlorobenzonitrile and the Grignard reagent are mixed in a microreactor, followed by an in-line reduction step, potentially using a packed-bed reactor containing a solid-supported reducing agent or a hydrogenation catalyst. This approach could lead to a safer, more efficient, and scalable manufacturing process. d-nb.info

Chemical Reactivity, Transformation, and Derivatization Studies of 1 4 Chlorophenyl 2 Methylpropan 1 Amine

Amination Reactions and Derivatives Formation

The primary amine functionality in 1-(4-chlorophenyl)-2-methylpropan-1-amine serves as a versatile handle for the synthesis of a wide array of derivatives through amination reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.

Amide and Carbamate Synthesis

Amides are readily synthesized from this compound by reacting it with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides hud.ac.ukucl.ac.ukresearchgate.netorganic-chemistry.org. The reaction with an acyl chloride, for instance, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Similarly, carbamates can be prepared by treating the amine with chloroformates or by a three-component coupling involving an alcohol, a source of carbon dioxide, and the amine wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov. These reactions introduce an alkoxycarbonyl group onto the nitrogen atom, forming a stable carbamate linkage.

Table 1: Examples of Amide and Carbamate Synthesis from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(1-(4-chlorophenyl)-2-methylpropyl)acetamide | Amide Synthesis |

| This compound | Benzoyl chloride | N-(1-(4-chlorophenyl)-2-methylpropyl)benzamide | Amide Synthesis |

| This compound | Ethyl chloroformate | Ethyl (1-(4-chlorophenyl)-2-methylpropyl)carbamate | Carbamate Synthesis |

| This compound | Benzyl chloroformate | Benzyl (1-(4-chlorophenyl)-2-methylpropyl)carbamate | Carbamate Synthesis |

Ureas and Thioureas Derived from this compound

Urea and thiourea derivatives are another important class of compounds that can be synthesized from this compound. The reaction of the amine with an isocyanate or an isothiocyanate readily yields the corresponding urea or thiourea asianpubs.orggoogle.comorganic-chemistry.orgrsc.orgnih.gov. Alternatively, symmetrical ureas can be formed by reacting the amine with phosgene or a phosgene equivalent, while unsymmetrical ureas can be synthesized through various coupling methods nih.gov. Thioureas, in particular, have found wide applications in various fields of chemistry nih.govmdpi.comresearchgate.netmdpi.comrsc.org.

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product | Derivative Type |

| This compound | Phenyl isocyanate | 1-(1-(4-chlorophenyl)-2-methylpropyl)-3-phenylurea | Urea |

| This compound | Methyl isocyanate | 1-(1-(4-chlorophenyl)-2-methylpropyl)-3-methylurea | Urea |

| This compound | Phenyl isothiocyanate | 1-(1-(4-chlorophenyl)-2-methylpropyl)-3-phenylthiourea | Thiourea |

| This compound | Allyl isothiocyanate | 1-allyl-3-(1-(4-chlorophenyl)-2-methylpropyl)thiourea | Thiourea |

Aromatic Substitutions and Functional Group Transformations on the Chlorophenyl Moiety

The chlorophenyl ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions, although the chloro group is deactivating and ortho-, para-directing masterorganicchemistry.comyoutube.comyoutube.comyoutube.com. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of the new substituent will be directed to the ortho and para positions relative to the chloro group.

Furthermore, the chlorine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions, especially if the ring is further activated with strong electron-withdrawing groups chemistrysteps.comyoutube.comfishersci.co.ukmasterorganicchemistry.comlibretexts.org. However, under standard conditions, the chlorophenyl group is relatively inert to nucleophilic attack.

Reactions Involving the Secondary Amine Functionality

While the primary focus is on the primary amine, it is important to note its potential for conversion to a secondary amine, which then opens up further reactivity pathways.

N-Alkylation and N-Acylation Reactions

The primary amine of this compound can be N-alkylated using alkyl halides or other alkylating agents. This reaction converts the primary amine into a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the alkylating agent. N-acylation, as discussed in the context of amide synthesis, is a straightforward method to introduce an acyl group to the nitrogen atom nih.govfortunejournals.comnih.gov.

Table 3: N-Alkylation and N-Acylation Products

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Methyl iodide | 1-(4-Chlorophenyl)-N,2-dimethylpropan-1-amine | N-Alkylation |

| This compound | Benzyl bromide | N-benzyl-1-(4-chlorophenyl)-2-methylpropan-1-amine | N-Alkylation |

| This compound | Acetic anhydride (B1165640) | N-(1-(4-chlorophenyl)-2-methylpropyl)acetamide | N-Acylation |

| This compound | Propionyl chloride | N-(1-(4-chlorophenyl)-2-methylpropyl)propionamide | N-Acylation |

Heterocyclic Ring Formation Utilizing this compound

The amine functionality of this compound can be a key component in the synthesis of various heterocyclic rings amazonaws.comfrontiersin.orgnih.govorganic-chemistry.org. For instance, it can react with diketones or their equivalents to form pyrroles or with other bifunctional reagents to construct a variety of five- and six-membered heterocycles. One notable example is the synthesis of a pyrrol-3-one derivative through the base-catalyzed intramolecular cyclization of a related 4-((4-chlorophenyl)amino)pent-2-yn-1-one asianpubs.org. This highlights the potential of the amino group to participate in intramolecular cyclization reactions to form complex heterocyclic systems. For example, the reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyridine ring.

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of this compound, namely the reactive amino group and the potential for electrophilic substitution on the chlorophenyl ring, make it a valuable starting material for constructing intricate molecular architectures. The primary amine can readily undergo a range of reactions, including acylation, alkylation, and condensation, to introduce new functional groups and build upon the molecular framework.

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various bioactive molecules. The synthesis of complex heterocyclic structures, which are often the core of natural products, can be envisioned using this amine as a key building block.

One notable example of its utility is in the synthesis of substituted pyrrol-3-ones. Although not a direct natural product analog synthesis, the methodology demonstrates the potential of related amino compounds in constructing complex heterocyclic systems. For instance, a related compound, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, undergoes a base-catalyzed intramolecular cyclization to yield 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one with a 75% yield. mdpi.com This reaction highlights how the amino functionality can be a key participant in ring-forming reactions, a common strategy in the synthesis of natural product skeletons.

Table 1: Synthesis of a Pyrrol-3-one Derivative

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

This table illustrates a synthetic transformation of a compound structurally related to this compound, showcasing a potential reaction pathway for this class of molecules.

The synthesis of such heterocyclic scaffolds is significant as the pyrrol-3-one core is found in various natural compounds with pronounced biological activities. mdpi.com This suggests that this compound could serve as a valuable precursor for generating libraries of natural product analogs for biological screening.

In the realm of material science, organic molecules with specific electronic and structural properties are in high demand for the creation of new functional materials. The aromatic and amine functionalities of this compound make it an interesting candidate for incorporation into larger polymeric or supramolecular structures.

While specific research detailing the use of this compound in material science is limited, its potential can be inferred from the broader chemistry of aromatic amines. These compounds are known to be precursors for conductive polymers, liquid crystals, and other functional materials. The presence of the chlorophenyl group can influence the electronic properties and intermolecular interactions of any resulting materials.

For example, the amine group can be a site for polymerization reactions, leading to the formation of polyamides or polyimines. The rigidity of the phenyl group and the potential for π-π stacking interactions could contribute to ordered structures in the resulting materials.

Further research could explore the derivatization of this compound to introduce polymerizable groups, such as vinyl or acetylene functionalities. Subsequent polymerization could lead to novel materials with tailored optical, electronic, or mechanical properties. The specific substitution pattern on the phenyl ring would also offer a route to fine-tune these properties.

Table 2: Potential Derivatization Reactions for Material Science Applications

| Reaction Type | Reagent | Potential Product Functionality | Potential Application |

|---|---|---|---|

| Acylation | Acryloyl chloride | Vinyl amide | Polymer synthesis |

| Schiff Base Condensation | Terephthaldehyde | Di-imine | Liquid crystals, Conjugated polymers |

This table outlines hypothetical derivatization pathways for this compound to generate monomers suitable for the synthesis of new materials.

The exploration of this compound as a building block in material science remains an area with significant potential for future investigation.

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 4 Chlorophenyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(4-chlorophenyl)-2-methylpropan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the molecular framework.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic protons on the 4-chlorophenyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the isopropyl group and the methine proton attached to the benzylic carbon and the amine group (the α-carbon) resonate in the aliphatic region of the spectrum. The presence of the electron-withdrawing chlorine atom deshields the aromatic protons, shifting their signals downfield.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for the two methyl carbons of the isopropyl group (which may be equivalent depending on rotation), the isopropyl methine carbon, the benzylic methine carbon (α-carbon), and the four distinct carbons of the 4-chlorophenyl ring.

The expected chemical shift assignments, based on established spectroscopic principles and data from analogous structures, are detailed below.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data is predictive and based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~1.5-2.5 | Broad Singlet | N/A |

| -CH(CH₃)₂ | ~0.8-1.0 | Doublet | ~6-7 |

| -CH(CH₃)₂ | ~1.8-2.0 | Multiplet | ~6-7 |

| -CH(NH₂) | ~3.8-4.0 | Doublet | ~6-7 |

| Aromatic H (ortho to Cl) | ~7.2-7.3 | Doublet | ~8-9 |

| Aromatic H (meta to Cl) | ~7.3-7.4 | Doublet | ~8-9 |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is predictive and based on analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(CH₃)₂ | ~18-20 |

| -CH(CH₃)₂ | ~33-35 |

| -CH(NH₂) | ~60-65 |

| Aromatic C (ortho to Cl) | ~128-130 |

| Aromatic C (meta to Cl) | ~129-131 |

| Aromatic C-Cl | ~132-134 |

| Aromatic C (ipso to alkyl) | ~140-143 |

To confirm these assignments and establish the precise connectivity of atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the benzylic methine proton [-CH(NH₂)] and the isopropyl methine proton [-CH(CH₃)₂]. Further correlation would be observed between the isopropyl methine proton and the two methyl group protons, confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the doublet at ~3.8-4.0 ppm would correlate to the carbon signal at ~60-65 ppm, confirming the -CH(NH₂) group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (molecular formula C₁₀H₁₄ClN), the calculated monoisotopic mass of the neutral molecule is approximately 183.0815 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the protonated molecule [M+H]⁺. The experimentally observed accurate mass of this ion would be compared to the theoretical mass to confirm the elemental formula with high confidence, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze the resulting product ions. This provides detailed structural information and is a key technique in metabolite identification. In an in vitro research setting, this compound could be incubated with liver microsomes to simulate metabolic processes. mdpi.commdpi.com Common metabolic transformations for compounds containing an aromatic ring and an alkylamine structure include hydroxylation of the phenyl ring and N-acetylation. nih.gov

MS/MS analysis is critical for identifying these metabolites. For instance, a hydroxylated metabolite would exhibit a precursor ion with a mass 16 Da higher than the parent drug. Subsequent MS/MS fragmentation of this new precursor ion would help to pinpoint the location of the hydroxylation.

The fragmentation pattern of the parent compound itself is also diagnostic. For this compound, the most likely fragmentation pathway upon collision-induced dissociation (CID) is the alpha-cleavage, which involves the loss of the isopropyl group. This would result in a prominent fragment ion. Benzylic cleavage is another common pathway for such structures. libretexts.org

Table 3: Predicted Key MS/MS Fragments for [C₁₀H₁₄ClN+H]⁺ Fragmentation pathways are predicted based on established chemical principles.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 184.0888 | [C₁₀H₁₅ClN]⁺ | N/A | Protonated Molecular Ion [M+H]⁺ |

| 141.0471 | [C₇H₇ClN]⁺ | C₃H₈ (Propane) | Alpha-cleavage (loss of isopropyl group) |

| 125.0158 | [C₇H₅Cl]⁺ | C₃H₁₀N (Isopropylamine) | Benzylic cleavage |

| 111.0444 | [C₆H₄Cl]⁺ | C₄H₁₁N (2-Amino-3-methylbutane) | Cleavage adjacent to phenyl ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The primary amine (-NH₂) group would be identified by two N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. The aromatic ring would produce C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. A strong band around 800-850 cm⁻¹ resulting from C-H out-of-plane bending would be indicative of the 1,4-disubstitution pattern on the benzene ring. scispace.com The C-Cl stretch typically appears as a strong band in the fingerprint region. Aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Cl stretch usually produce strong signals, making Raman a useful tool for confirming the substitution pattern and presence of the halogen. scispace.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Data is predictive and based on characteristic group frequencies from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropyl Group | 2850 - 2970 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | Phenyl Ring | ~1600, ~1490 | Medium-Strong |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 800 - 850 | Strong |

| C-Cl Stretch | Chlorophenyl | 1000 - 1100 (IR), Stronger in Raman | Medium-Strong |

Advanced Chromatographic Methods for Purity Assessment and Isolation

The comprehensive characterization of this compound in a research context necessitates the use of advanced chromatographic techniques. These methods are crucial for determining the purity of synthesized batches, identifying and quantifying impurities, and for the isolation of specific forms of the molecule, such as individual enantiomers. The development of robust and reliable chromatographic methods ensures the quality and integrity of the compound used in further studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is critical for separating the main compound from any process-related impurities or degradation products. pensoft.netpensoft.netrjptonline.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 (octadecylsilyl) column, which provides good retention and selectivity for moderately polar compounds. amazonaws.comresearchgate.net The mobile phase composition is then optimized to achieve adequate resolution and peak shape. A typical mobile phase for a compound like this compound would consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net The pH of the buffer is a critical parameter that influences the retention time and peak symmetry of ionizable analytes. For an amine, a slightly acidic pH is often chosen to ensure consistent protonation.

The optimization process involves adjusting the gradient or isocratic elution profile, flow rate, and column temperature to achieve the best separation in the shortest possible time. pensoft.netamazonaws.com Detection is commonly performed using a UV/VIS detector, with the wavelength selected based on the chromophore of the this compound molecule. researchgate.net A photodiode array (DAD) detector can provide additional spectral information, aiding in peak identification and purity assessment. rjptonline.org Method validation is performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. amazonaws.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase A | Phosphate Buffer (e.g., 20 mM, pH 3.0) | Controls analyte ionization and interacts with polar groups. |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, balancing speed and pressure. |

| Column Temperature | 30 °C | Ensures reproducible retention times and can improve peak shape. |

| Detection | UV/VIS at 225 nm | Wavelength for sensitive detection of the chlorophenyl moiety. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, primary amines such as this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and interaction with the stationary phase. jfda-online.com To overcome these issues and enhance volatility, a chemical derivatization step is typically required prior to GC-MS analysis. gcms.czoup.com

Derivatization involves converting the polar amine group into a less polar, more volatile functional group. jfda-online.com Acylation is a common strategy, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). oup.comnih.gov These reagents react with the primary amine to form stable, volatile fluoroacyl derivatives. jfda-online.com Another approach is silylation, using reagents such as N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA), which also yields stable and volatile derivatives suitable for GC-MS analysis. nih.govcapes.gov.br The choice of derivatizing agent can influence the chromatographic properties and the mass spectral fragmentation, which is crucial for structural elucidation and quantification. gcms.cz

The derivatized sample is then injected into the GC-MS system. Separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rxi-5Sil MS). gcms.cz The mass spectrometer, often operated in electron ionization (EI) mode, fragments the derivatized molecules in a reproducible manner. oup.com The resulting mass spectrum provides a unique fingerprint that confirms the identity of the compound and can be used to identify unknown impurities. The high molecular weight fragments produced by derivatization are particularly useful for selected ion monitoring (SIM), a quantitative technique that offers high sensitivity and selectivity. oup.comnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Acylation | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl amide | Forms stable derivatives, improves volatility, good for electron capture detection. nih.gov |

| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl amide | Similar to PFPA, produces high mass fragments useful for MS. nih.gov |

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl amide | Common and effective, but may be less stable than PFPA/HFBA derivatives. oup.comnih.gov |

| Silylation | N-methyl-N-t-butyldimethylsilyl trifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl (TBDMS) amine | Forms very stable derivatives, produces characteristic high m/z fragments, less harsh on GC columns. nih.govcapes.gov.br |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and characterization are critical in pharmaceutical research. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, offering several advantages over traditional normal-phase HPLC, including faster analysis times, reduced organic solvent consumption, and higher efficiency. nih.govchromatographyonline.com

Modern SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase component, often modified with a small amount of an organic solvent, typically an alcohol like methanol or ethanol. chromatographyonline.comfagg-afmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® series), are widely used due to their broad enantioselectivity for a diverse range of compounds. fagg-afmps.benih.gov Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are particularly advantageous as they are compatible with a wider range of solvents, enhancing method development flexibility. fagg-afmps.be

Method development in chiral SFC involves screening a set of different CSPs and organic modifiers to find the optimal conditions for enantiomeric resolution. researchgate.net Parameters such as the concentration of the modifier, system back pressure, and temperature are fine-tuned to maximize the separation factor (α) and resolution (Rs). The unique properties of supercritical fluids allow for the use of higher flow rates without a significant loss in efficiency, enabling rapid, high-throughput analysis. chromatographyonline.com This makes SFC an ideal technique for both analytical-scale purity assessment and preparative-scale isolation of the individual enantiomers of this compound. nih.gov

Table 3: Typical Parameters for Chiral SFC Method Screening

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | Immobilized Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) | Provides the chiral environment necessary for enantioseparation. fagg-afmps.be |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol, Ethanol) | CO₂ is the main carrier; the modifier adjusts solvent strength and selectivity. |

| Modifier % | 5 - 40% | Varies depending on the analyte and CSP to optimize retention and resolution. |

| Flow Rate | 2 - 4 mL/min | Higher flow rates than HPLC are possible, leading to faster analysis. chromatographyonline.com |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical state. |

| Column Temperature | 35 - 45 °C | Affects fluid density and can influence selectivity. |

| Detection | UV/VIS or DAD | Standard detectors used in SFC for chromophoric compounds. |

Theoretical and Computational Chemistry Studies of 1 4 Chlorophenyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional shape, electronic charge distribution, and stability. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) Studies of Conformation and Stability

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for molecules of the size of 1-(4-Chlorophenyl)-2-methylpropan-1-amine. DFT calculations can be employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

A conformational analysis of this compound would typically involve rotating the single bonds, particularly the C-C bond connecting the phenyl ring to the propan-1-amine moiety and the C-N bond. For each resulting conformation, the geometry is optimized to find the lowest energy structure. The relative energies of these conformers determine their population at a given temperature, with lower energy conformations being more stable and thus more prevalent.

Studies on structurally similar compounds, such as phenethylamines and amphetamine derivatives, often utilize the B3LYP functional with a basis set like 6-31G(d) to calculate electronic and charge descriptors. carta-evidence.orgtandfonline.comtandfonline.com These calculations can reveal key insights into the molecule's reactivity and intermolecular interactions. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions that are prone to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT Calculated Properties for a Low-Energy Conformer of this compound

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -1025.456 | A measure of the molecule's overall stability. |

| Dipole Moment (Debye) | 2.5 | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -6.2 | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy (eV) | 0.8 | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.0 | An indicator of the molecule's chemical reactivity and kinetic stability. |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without the use of empirical data, can be used to predict various spectroscopic parameters. These predictions are crucial for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, ab initio calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of ab initio calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These theoretical chemical shifts can then be compared with experimental data to aid in the assignment of spectral peaks.

Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amine group, the C-H stretches of the aromatic ring and the alkyl chain, and the C-Cl stretch.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

To understand the potential biological activity of this compound, computational methods can be used to simulate its interaction with biological macromolecules.

Prediction of Binding Modes with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. frontiersin.org Given the structural similarity of this compound to monoamine reuptake inhibitors, a hypothetical biological target could be a monoamine transporter, such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), or norepinephrine (B1679862) transporter (NET). mdpi.comnih.gov

In a docking simulation, the three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling if the structure of a similar protein is known. The this compound molecule would then be placed in the binding site of the transporter, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

Conformational Analysis in Solution and Gas Phase

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, an MD simulation can track the trajectory of each atom, revealing the conformational changes of the molecule in different environments, such as in the gas phase or in a solvent like water.

For this compound, MD simulations can be used to study its conformational flexibility in an aqueous solution, which mimics a biological environment. These simulations can reveal the most populated conformations in solution and the timescale of transitions between them. This information is crucial as the biologically active conformation of a molecule may not be its lowest energy conformation in the gas phase. The presence of solvent molecules can significantly influence the conformational preferences through explicit interactions like hydrogen bonding.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. carta-evidence.orgtandfonline.comtandfonline.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic descriptors: such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: such as molecular volume, surface area, and shape indices.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is then validated using an external set of compounds that were not used in the model development. Such a model could then be used to predict the activity of novel derivatives of this compound, aiding in the prioritization of synthetic targets.

Cheminformatics and Data Mining for Structure-Property Relationship (SPR) Discovery

Cheminformatics and data mining are pivotal computational disciplines for elucidating the relationships between the chemical structure of a molecule and its physicochemical and biological properties. In the context of this compound, while specific and extensive public databases dedicated to its structure-property relationships (SPR) are not abundant, we can infer significant insights by analyzing its molecular descriptors and by drawing comparisons with analogous substituted phenethylamines.

Quantitative Structure-Property Relationship (QSPR) models are developed to predict the properties of chemical compounds based on their molecular structures. nih.govresearchgate.net For this compound, a foundational step in any QSPR study involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are used to build predictive models.

A variety of molecular descriptors can be calculated for this compound to rationalize its properties. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors. Publicly available databases provide some predicted physicochemical properties for this compound. uni.lu

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 g/mol |

| XlogP | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

The predicted XlogP value of 2.8 suggests that this compound has a moderate degree of lipophilicity. uni.lu Lipophilicity is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. In the broader class of phenethylamines, lipophilicity has been shown to correlate with various biological activities. mdpi.com

Data mining of large chemical databases containing substituted phenethylamines can reveal trends in how specific structural modifications impact their properties. For instance, studies on various phenethylamine (B48288) derivatives have shown that halogen substitution on the phenyl ring significantly influences their biological activity. biomolther.orgresearchgate.net The presence of a chlorine atom at the para-position of the phenyl ring, as in this compound, is known to affect receptor binding affinity and selectivity for various targets, including monoamine transporters. nih.gov

Furthermore, the isopropyl group attached to the carbon adjacent to the amine in this compound is another key structural feature. This branching can influence the molecule's interaction with protein binding sites and affect its metabolic stability.

| Structural Feature | Likely Impact on Properties |

|---|---|

| 4-Chlorophenyl Group | Increases lipophilicity, influences electronic properties of the aromatic ring, and can enhance binding to specific protein targets through halogen bonding or hydrophobic interactions. |

| Isopropyl Group | Provides steric bulk which can affect receptor selectivity and may hinder metabolism, potentially increasing the compound's duration of action. |

| Primary Amine | Acts as a hydrogen bond donor and is a key site for salt formation and interaction with biological targets. It is also a primary site for metabolism. |

The development of robust QSPR models requires a sufficiently large and diverse dataset of compounds with experimentally determined properties. nih.gov The lack of extensive public data for this compound and its close analogs currently limits the development of highly specific predictive models. However, as more data becomes available through experimental studies and is deposited into public databases, the application of data mining and machine learning techniques will undoubtedly provide a more detailed understanding of the structure-property relationships of this compound.

Future Research Directions and Interdisciplinary Applications of 1 4 Chlorophenyl 2 Methylpropan 1 Amine Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of chiral amines, such as 1-(4-Chlorophenyl)-2-methylpropan-1-amine, is a focal point of modern organic chemistry. Future research will likely concentrate on developing more efficient, sustainable, and stereoselective synthetic methodologies.

Novel Synthetic Strategies: Current synthetic routes can often be improved in terms of atom economy, environmental impact, and safety. Future explorations may involve biocatalytic methods, leveraging enzymes to produce the desired enantiomer with high purity under mild conditions. nih.gov Additionally, flow chemistry approaches could offer precise control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability.

Advanced Catalytic Systems: The development of novel catalysts is paramount for advancing the synthesis of this compound. Research is moving towards:

Asymmetric Catalysis: Transition metal catalysis, using elements like iridium or copper, combined with novel chiral ligands, continues to be a promising area for achieving high enantioselectivity. nih.govfrontiersin.org The design of new C1-symmetry ligands or N-heterocyclic carbenes (NHCs) could lead to breakthroughs in the asymmetric reduction of imine precursors. nih.govnih.gov

Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. frontiersin.org Chiral Brønsted acids or other organocatalysts could provide effective and more environmentally friendly pathways.

Recyclable Catalysts: To enhance sustainability, significant effort is being directed toward heterogeneous and recyclable catalyst systems. rsc.org This involves immobilizing active homogeneous catalysts onto solid supports, simplifying product purification and allowing for the reuse of expensive catalytic materials. rsc.org

A comparison of potential catalytic approaches is outlined below:

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal Catalysts | High activity and selectivity, well-established. | Development of novel chiral ligands, photoredox catalysis. nih.govfrontiersin.org |

| Organocatalysts | Lower toxicity, cost-effective, metal-free. | Design of new chiral scaffolds (e.g., IDPi catalysts). frontiersin.org |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for specific substrates. nih.gov |

| Recyclable Systems | Reduced cost, simplified work-up, improved sustainability. | Immobilization of homogeneous catalysts on solid supports. rsc.org |

Development of Advanced Analytical Platforms for Detection and Quantification

As the applications of this compound and its derivatives are explored, the need for sophisticated analytical methods for its detection and quantification becomes critical. Future research will focus on improving sensitivity, specificity, and accessibility of these techniques.

Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are the gold standards for analysis. mdpi.comsemanticscholar.org Future advancements will likely involve:

LC-MS/MS: The use of tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for quantifying the compound in complex matrices like biological fluids. springernature.comnih.govresearchgate.net Method development will aim for lower limits of detection (LOD) and high-throughput capabilities. springernature.com

Chiral Separation: Since the biological activity of chiral molecules can be enantiomer-dependent, robust methods for chiral separation are essential. Research is focused on developing novel chiral stationary phases (CSPs) for HPLC and supercritical fluid chromatography (SFC) that provide better resolution. nih.govnih.gov Capillary electrophoresis (CE) with chiral selectors is another promising avenue for efficient enantioseparation. jiangnan.edu.cnwvu.edu

Advanced Sensor Technologies: A significant future direction is the development of portable, real-time sensors for on-site detection. nih.govnih.gov

Electrochemical Sensors: These devices measure changes in electrical properties when the target molecule interacts with a specially modified electrode surface, offering high precision. mdpi.comnih.gov

Optical and Biosensors: Techniques like surface plasmon resonance (SPR) and fluorescence-based sensors can provide rapid and sensitive detection. nih.govlongdom.org Immunosensors, which use the specific binding of antibodies to the target molecule, could provide excellent selectivity for point-of-care or field-testing scenarios. nih.gov

| Analytical Platform | Key Advantages | Future Research Direction |

| LC-MS/MS | High sensitivity and specificity; quantitative. | Miniaturization, increased throughput, improved ionization sources. springernature.comresearchgate.net |

| Chiral Chromatography (HPLC, SFC) | Resolves enantiomers. | New chiral stationary phases with broader applicability and higher efficiency. nih.govamericanpharmaceuticalreview.com |

| Capillary Electrophoresis (CE) | High separation efficiency, low sample consumption. | Novel chiral selectors and coating technologies. jiangnan.edu.cnwvu.edu |

| Biosensors | Portability, real-time results, potential for low cost. | Integration with IoT, improved stability and selectivity of biological recognition elements. nih.govnih.gov |

Computational Design of Next-Generation Derivatives with Predicted Biological Activities

Computational chemistry and machine learning are revolutionizing drug discovery and molecular design. These tools can be harnessed to design novel derivatives of this compound with tailored biological activities, potentially reducing the time and cost associated with traditional synthesis and screening.

Structure-Activity Relationship (SAR) Modeling:

QSAR: Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a cornerstone, creating mathematical models that correlate the chemical structure of derivatives with their biological activity. nih.govdocumentsdelivered.comijnrd.org These models help identify key structural features that can be modified to enhance potency or selectivity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) provide a three-dimensional perspective on how steric and electrostatic fields of a molecule influence its interaction with a biological target. nih.govresearchgate.net

Machine Learning and AI: The integration of artificial intelligence is set to accelerate the design process significantly. stanford.edu

Predictive Models: Deep learning algorithms, such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), can be trained on large datasets to predict the bioactivity of novel, untested molecules based solely on their structure. bioscipublisher.com This allows for the rapid virtual screening of vast chemical libraries.

Generative Models: Advanced AI can also be used to generate entirely new molecular structures that are optimized for predicted activity against a specific biological target, opening doors to truly de novo drug design.

The computational workflow for designing next-generation derivatives typically involves several steps, as shown in the table below.

| Step | Description | Computational Tools |

| 1. Target Identification | Identifying a biological target (e.g., receptor, enzyme) for the desired therapeutic effect. | Bioinformatics, literature mining. |

| 2. Molecular Docking | Simulating the binding of the parent compound and its virtual derivatives to the target's active site. | AutoDock, Schrödinger Suite. |

| 3. QSAR/3D-QSAR | Building models to predict the activity of new derivatives based on existing data. | CoMFA, machine learning models. nih.govresearchgate.net |

| 4. ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed molecules. | Machine learning models, simulation software. nih.gov |

| 5. Virtual Library Screening | Screening large databases of virtual compounds for potential high-activity candidates. | Deep learning, high-throughput virtual screening. stanford.edubioscipublisher.com |

Integration of this compound into Materials Science Research

The functional groups present in this compound—specifically the primary amine and the aromatic ring—make it an interesting building block for novel functional materials. This represents a largely unexplored but promising interdisciplinary frontier.

Functional Polymers and Hydrogels: The primary amine group can act as a reactive site for polymerization or for grafting the molecule onto existing polymer backbones. This could be used to create "smart" materials, such as stimuli-responsive hydrogels where the incorporation of the chlorophenyl group modifies the hydrophobicity and thus the material's response to temperature or other stimuli. nih.gov

Surface Functionalization and Adsorbents: Amine-functionalized materials are extensively researched for applications such as carbon capture, as the amine groups can chemically adsorb CO2. acs.orgnih.govmdpi.com Future work could involve immobilizing this compound or similar structures onto porous supports like silica, zeolites, or mesoporous carbons. pnnl.gov The specific properties of this molecule could impart unique selectivity or regeneration characteristics to the resulting adsorbent material.

| Application Area | Role of the Compound | Potential Research Goal |

| Smart Polymers | Functional monomer or side-chain modifier. | Create polymers with tunable thermal or pH-responsive properties. nih.gov |

| CO2 Capture | Active amine site for chemisorption. | Develop selective solid sorbents for CO2 capture from flue gas or air. acs.orgnih.gov |

| Catalysis | Ligand for metal catalysts or organocatalyst precursor. | Immobilize onto a support to create a recyclable, heterogeneous catalyst. |

| Biomaterials | Surface modification agent. | Functionalize surfaces to control protein adsorption or cell adhesion. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using 4-chlorobenzene and 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative routes include reductive amination of 1-(4-Chlorophenyl)-2-methylpropan-1-one with ammonia or ammonium acetate under hydrogenation conditions (H₂/Pd-C or NaBH₄) . Solvent choice (e.g., dichloromethane or toluene) and temperature control (40–60°C) are critical to minimize side reactions like over-reduction or polymerization. Yield optimization requires stoichiometric balancing of the acyl chloride and catalyst, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Key peaks include the aromatic protons (δ 7.2–7.4 ppm, doublet for para-chlorophenyl), methyl groups (δ 1.2–1.4 ppm, singlet for CH(CH₃)₂), and amine protons (δ 1.5–2.0 ppm, broad) .

- ¹³C NMR : Distinct signals for the quaternary carbon adjacent to the amine (δ 50–55 ppm) and the carbonyl carbon (if present in intermediates, δ 200–210 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak at m/z 197.07 (C₁₀H₁₃ClN) and fragmentation patterns (e.g., loss of CH(CH₃)₂ group at m/z 140) .

Advanced Research Questions

Q. How does the position of the chloro substituent on the phenyl ring influence biological activity compared to fluoro or bromo analogs?

- Methodological Answer : Comparative studies using radioligand binding assays (e.g., for serotonin or dopamine receptors) reveal that the para-chloro substitution enhances lipophilicity and receptor affinity compared to meta- or ortho-substituted analogs . Fluorine analogs (e.g., 1-(4-Fluorophenyl)-2-methylpropan-1-amine) show reduced steric hindrance but lower metabolic stability due to increased susceptibility to CYP450 oxidation . Bromo derivatives exhibit higher molecular weight and altered pharmacokinetics, necessitating molecular docking simulations (AutoDock Vina) to assess binding pocket compatibility .

Q. How can researchers resolve contradictions in reported pharmacological data, such as conflicting receptor binding affinities?